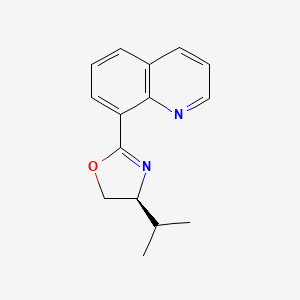

(S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Description

(S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand widely used in asymmetric catalysis. Its structure features a quinolin-8-yl substituent at the 2-position of the oxazoline ring and an isopropyl group at the 4-position, conferring both steric bulk and electronic modulation. This ligand is synthesized via cyclization of (S)-(+)-2-amino-3-methyl-1-butanol derivatives, as demonstrated in analogous protocols .

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQCQKAOBOTUEZ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of quinoline derivatives with isopropyl-substituted oxazoline precursors. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

(S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The position and nature of the aromatic substituent on the oxazoline ring significantly influence ligand behavior. Key examples include:

Key Observations :

- Quinolin-8-yl vs.

- Pyrazine vs. Quinoline: Pyrazine’s electron-deficient nature may reduce π-backbonding in metal complexes, altering catalytic activity .

Steric Modifications: Isopropyl vs. Bulkier Groups

Steric bulk at the 4-position of the oxazoline ring is critical for chiral induction. Comparisons include:

Key Observations :

- Isopropyl vs.

Enantiomeric Comparisons: R vs. S Configurations

The enantiomeric form dictates stereochemical outcomes in catalysis. For example:

- (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole (CAS 259105-54-9) is commercially available with ≥97% purity and is used in asymmetric catalysis .

Biological Activity

(S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.30 g/mol

- CAS Number : 220628-98-8

The biological activity of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. This modulation can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of cell cycle progression |

| A549 | 18 | Modulation of apoptotic signaling |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study: Inhibition of Cytokine Production

In a controlled study, (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole was administered to a model of induced inflammation. The results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is essential for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with moderate bioavailability.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Safety and Toxicology

Toxicological assessments indicate that (S)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has a low toxicity profile at therapeutic doses. However, further studies are needed to fully elucidate its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.